Unveiling the Potential of Boc-NH-PEG9-azide: A Technical Guide for Advanced Drug Development
Unveiling the Potential of Boc-NH-PEG9-azide: A Technical Guide for Advanced Drug Development
For researchers, scientists, and drug development professionals, Boc-NH-PEG9-azide has emerged as a critical tool in the construction of complex therapeutic modalities. This heterobifunctional linker, featuring a Boc-protected amine and a terminal azide group connected by a nine-unit polyethylene glycol (PEG) chain, offers a unique combination of properties that are highly advantageous for the synthesis of advanced bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs).
This in-depth technical guide provides a comprehensive overview of the core properties of Boc-NH-PEG9-azide, detailed experimental protocols for its application, and visualizations of the key biological and chemical processes in which it is involved.
Core Properties and Specifications
Boc-NH-PEG9-azide is a viscous liquid at room temperature, valued for its defined length, which allows for precise spatial control when linking two molecular entities.[1][2] The hydrophilic PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the final conjugate.[3][4] The terminal azide group is a key functional handle for "click chemistry," a suite of highly efficient and specific bioorthogonal reactions.[5][6] The Boc-protected amine provides a stable, yet readily cleavable, site for sequential conjugation strategies.[7]
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C25H50N4O11 | [1] |
| Molecular Weight | 582.68 g/mol | [1][2] |
| CAS Number | 2112731-50-5 | [1][2] |
| Appearance | Viscous Liquid | [1][2] |
| Purity | ≥95% | [7] |
Solubility and Storage
| Parameter | Details | Reference(s) |
| Solubility | Soluble in DMSO and other organic solvents. | [8] |
| Storage Conditions | Store at -20°C for long-term stability. Shipped at ambient temperature. | [1][9] |
Key Applications in Drug Development
The unique trifunctional nature of Boc-NH-PEG9-azide, with its PEG linker, protected amine, and reactive azide, makes it a versatile reagent in several areas of advanced drug development.
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PROTACs: As a PEG-based PROTAC linker, it connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand.[5][8] The PEG chain's length and flexibility are crucial for optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.[3][10]
-
Click Chemistry: The terminal azide group enables highly efficient and specific conjugation to molecules containing an alkyne group through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or to strained cyclooctynes like DBCO or BCN through strain-promoted alkyne-azide cycloaddition (SPAAC).[5][11] This bioorthogonal reaction is widely used in bioconjugation due to its high yield and tolerance of a wide range of functional groups.[6]
-
Antibody-Drug Conjugates (ADCs): While primarily known for its use in PROTACs, the principles of using PEG linkers for conjugation are also applicable to the development of ADCs, where it can be used to attach a cytotoxic payload to an antibody.
Experimental Protocols
The following are detailed methodologies for key experiments involving Boc-NH-PEG9-azide. These protocols are based on established procedures and should be optimized for specific applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of Boc-NH-PEG9-azide to an alkyne-functionalized molecule.
Materials:
-
Boc-NH-PEG9-azide
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Degassed aqueous buffer (e.g., PBS, pH 7.4)
-
Organic co-solvent if needed (e.g., DMSO, t-BuOH)
-
Reaction vessel (e.g., microcentrifuge tube)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of Boc-NH-PEG9-azide in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a suitable solvent.
-
Prepare a 100 mM stock solution of sodium ascorbate in degassed water. This solution should be prepared fresh.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne-functionalized molecule to the desired final concentration in the reaction buffer.
-
Add Boc-NH-PEG9-azide to the reaction mixture, typically at a 1.2 to 2-fold molar excess over the alkyne.
-
Add the copper ligand (THPTA or TBTA) to the mixture. A 5-fold molar excess relative to CuSO4 is recommended to protect biomolecules from oxidative damage.[12][13]
-
Add CuSO4 to the reaction. The final concentration of copper can range from 50 µM to 250 µM.[14]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.[14]
-
-
Reaction and Monitoring:
-
Gently mix the reaction and incubate at room temperature, protected from light.
-
The reaction is typically complete within 1-4 hours.[15] Reaction progress can be monitored by LC-MS or HPLC.
-
-
Purification:
-
The final product can be purified using standard techniques such as preparative HPLC or size-exclusion chromatography.
-
Protocol 2: PROTAC Synthesis using Boc-NH-PEG9-azide
This protocol outlines a two-step approach for synthesizing a PROTAC, first by conjugating a ligand to Boc-NH-PEG9-azide via its deprotected amine, followed by a click reaction.
Step 1: Amide Bond Formation
-
Boc Deprotection:
-
Dissolve Boc-NH-PEG9-azide in a suitable solvent (e.g., dichloromethane).
-
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours to remove the Boc protecting group.
-
Remove the solvent and TFA under reduced pressure to yield the free amine (H2N-PEG9-azide).
-
-
Amide Coupling:
-
Dissolve the deprotected H2N-PEG9-azide and a carboxylic acid-functionalized ligand (either for the target protein or the E3 ligase) in an anhydrous solvent like DMF.
-
Add a coupling agent such as HATU or HBTU, and a non-nucleophilic base like DIPEA.
-
Stir the reaction at room temperature until completion, as monitored by LC-MS.
-
Purify the resulting azide-PEG9-ligand conjugate by preparative HPLC.
-
Step 2: Click Chemistry for Final PROTAC Assembly
-
Reaction Setup:
-
Dissolve the purified azide-PEG9-ligand conjugate and the second ligand, which has been functionalized with a terminal alkyne, in a suitable solvent mixture (e.g., t-BuOH/H2O).[2]
-
Follow the CuAAC protocol described above (Protocol 1) to ligate the two components.
-
-
Purification:
-
Purify the final PROTAC molecule using preparative HPLC to obtain a high-purity product.
-
Visualizing the Mechanisms
The following diagrams, created using the DOT language, illustrate the key pathways and workflows involving Boc-NH-PEG9-azide.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. nbinno.com [nbinno.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 7. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 8. targetmol.cn [targetmol.cn]
- 9. 化合物 Boc-NH-PEG9-azide|T14759|TargetMol - ChemicalBook [m.chemicalbook.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jenabioscience.com [jenabioscience.com]
- 15. glenresearch.com [glenresearch.com]
